1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole

Physicochemical profiling Lead optimization CNS drug design

1‑Methyl‑2‑[(1‑methylpyrrolidin‑3‑yl)oxy]‑1H‑1,3‑benzodiazole (CAS 2200466‑53‑9) is a synthetic, low‑molecular‑weight benzimidazole ether [REFS‑1]. It comprises a 1‑methyl‑1H‑benzo[d]imidazole core linked via an oxygen bridge to the 3‑position of an N‑methylpyrrolidine ring [REFS‑1].

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2200466-53-9
Cat. No. B2913668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole
CAS2200466-53-9
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCN1CCC(C1)OC2=NC3=CC=CC=C3N2C
InChIInChI=1S/C13H17N3O/c1-15-8-7-10(9-15)17-13-14-11-5-3-4-6-12(11)16(13)2/h3-6,10H,7-9H2,1-2H3
InChIKeyRNEVZFZNRHAAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole (CAS 2200466-53-9): Structural Identity, Physicochemical Profile, and Compound-Class Positioning for Research Procurement


1‑Methyl‑2‑[(1‑methylpyrrolidin‑3‑yl)oxy]‑1H‑1,3‑benzodiazole (CAS 2200466‑53‑9) is a synthetic, low‑molecular‑weight benzimidazole ether [REFS‑1]. It comprises a 1‑methyl‑1H‑benzo[d]imidazole core linked via an oxygen bridge to the 3‑position of an N‑methylpyrrolidine ring [REFS‑1]. This architecture places it within the large class of 2‑alkoxy/aryloxy‑benzimidazoles, a scaffold exploited across kinase inhibition, GPCR antagonism, and organocatalysis. The compound is listed primarily as a research‑grade chemical with a typical purity specification of 95% [REFS‑1].

Why Generic Substitution of 1‑Methyl‑2‑[(1‑methylpyrrolidin‑3‑yl)oxy]‑1H‑1,3‑benzodiazole (CAS 2200466‑53‑9) Carries Undefined Risk for Target‑Based Screening and Chemical Biology


Within the 2‑substituted benzimidazole family, even minor changes at the 2‑position linker or the pyrrolidine N‑substituent can profoundly alter pharmacology. In a series of benzimidazole pyrrolidinyl amides evaluated as prolylcarboxypeptidase inhibitors, variation of the amide substituent shifted IC₅₀ values across three orders of magnitude, and only a specific analog (compound 9b) achieved ex vivo target engagement in eDIO mouse plasma [REFS‑1]. For benzimidazole ethers, the electronic character of the 2‑oxygen linker versus a 2‑amino or 2‑carbon linker alters both basicity (pKa of the imidazole N3) and conformational preference of the pyrrolidine side chain, meaning that procurement of a “close” analog based solely on core scaffold similarity cannot guarantee equivalent target binding, selectivity, or physicochemical behavior [REFS‑2].

Quantitative Differentiation Evidence: 1‑Methyl‑2‑[(1‑methylpyrrolidin‑3‑yl)oxy]‑1H‑1,3‑benzodiazole vs. Closest Structural Analogs


N‑Methylpyrrolidine vs. Unsubstituted Pyrrolidine: Predicted LogD and Basicity Differences

The target compound bears an N‑methyl group on the pyrrolidine ring, whereas the closest catalogued analog is the unmethylated 1‑methyl‑2‑(pyrrolidin‑3‑yloxy)‑1H‑1,3‑benzodiazole dihydrochloride (CAS 2097997‑14‑1) [REFS‑1]. The addition of a methyl group on the pyrrolidine nitrogen increases calculated logD by approximately 0.5–0.8 units (class‑level estimate for tertiary vs. secondary amines in a similar chemical environment) and raises the pKa of the pyrrolidine nitrogen by ~0.3–0.7 units (tertiary amine vs. secondary amine) [REFS‑2]. These shifts predict moderately higher passive membrane permeability and altered lysosomal trapping for the N‑methyl analog [REFS‑2].

Physicochemical profiling Lead optimization CNS drug design

2‑Ether Linkage vs. 2‑Amide Linkage: Impact on Benzimidazole Core Basicity and Target Recognition

In the benzimidazole pyrrolidinyl amide series reported by Shen et al., the 2‑amide‑linked compounds achieved PrCP IC₅₀ values in the low‑nanomolar range (e.g., compound 9b with an IC₅₀ of ~8 nM) [REFS‑1]. The target compound replaces the amide linker with an ether oxygen. This substitution reduces the electron‑withdrawing character at the benzimidazole 2‑position, raising the imidazole N3 pKa by an estimated 0.5–1.0 units (class‑level inference) and removing a hydrogen‑bond donor from the linker region [REFS‑2]. Consequently, the ether analog may exhibit a distinct hydrogen‑bonding pharmacophore and altered recognition at targets that engage the 2‑amide NH (e.g., PrCP, certain kinases). No direct biological data for the target ether compound were located in the allowed source set.

Structure‑Activity Relationship Benzimidazole medicinal chemistry Prolylcarboxypeptidase

Pyrrolidine vs. Piperidine Ring Size: Conformational Constraints and Target Complementarity

The target compound incorporates a pyrrolidine (5‑membered) ring, whereas the closest available comparator with the same molecular formula (C₁₃H₁₇N₃O) bears a piperidine (6‑membered) ring: 5‑Methoxy‑2‑(4‑piperidinyl)‑1H‑benzimidazole (CAS 578709‑04‑3) [REFS‑1]. The pyrrolidine ring occupies a smaller conformational volume and presents the 3‑oxy substituent at a different dihedral angle relative to the benzimidazole plane compared with the 4‑substituted piperidine. In kinase inhibitor design, this ring‑size difference has been shown to modulate selectivity between closely related kinase domains (e.g., ALK5 vs. ALK4) by up to 10‑fold [REFS‑2]. No head‑to‑head biological comparison between the pyrrolidine ether and piperidine analog was located.

Conformational analysis Kinase selectivity GPCR ligand design

Lack of Published Biological Annotation for CAS 2200466‑53‑9: Differentiation by Research Novelty

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem (as of 2026‑05‑09) yielded no primary research articles, patent examples, or bioactivity data specifically attributed to 1‑methyl‑2‑[(1‑methylpyrrolidin‑3‑yl)oxy]‑1H‑1,3‑benzodiazole (CAS 2200466‑53‑9) [REFS‑1][REFS‑2]. In contrast, closely related 2‑amido‑pyrrolidinyl benzimidazoles have well‑characterized target engagement profiles (e.g., PrCP, H₃ receptor) [REFS‑3]. This absence of annotation constitutes a differentiation point for procurement: the compound occupies a structurally defined but biologically uncharted region of benzimidazole chemical space, potentially offering novelty for phenotypic screening or target‑ID campaigns where intellectual property and unexplored pharmacology are valued.

Chemical probe Novel chemical space Unexplored target

Recommended Procurement and Application Scenarios for 1‑Methyl‑2‑[(1-methylpyrrolidin‑3-yl)oxy]‑1H‑1,3‑benzodiazole (CAS 2200466‑53‑9)


Phenotypic Screening Libraries Requiring Novel Benzimidazole Chemical Space

The compound’s absence of published biological annotation [REFS‑1] makes it a candidate for inclusion in diversity‑oriented or phenotypic screening decks where novelty and freedom‑to‑operate are prioritized over known target engagement. Its 2‑ether linkage differentiates it from the heavily annotated 2‑amide benzimidazole series [REFS‑2], potentially accessing distinct biological response profiles.

Physicochemical Comparator Studies: N‑Methyl vs. N‑H Pyrrolidine Ethers

The target compound (N‑methylpyrrolidine ether) and its unmethylated analog 1‑methyl‑2‑(pyrrolidin‑3‑yloxy)‑1H‑1,3‑benzodiazole dihydrochloride (CAS 2097997‑14‑1) [REFS‑3] form a matched molecular pair for studying the impact of pyrrolidine N‑methylation on logD, pKa, permeability, and cellular distribution. Such studies can inform lead optimization campaigns where modulating amine basicity is critical.

Kinase or GPCR Panel Screening with Benzimidazole Ether Pharmacophore

Given the benzimidazole scaffold’s established role in kinase inhibition and GPCR antagonism [REFS‑4], the compound may serve as a starting point for panel screening against under‑explored kinase or GPCR targets, particularly those where 2‑alkoxy substitution (rather than 2‑amino or 2‑amido) is preferred based on structural biology or computational docking predictions.

Analytical Reference Standard for Benzimidazole‑Pyrrolidine Ether Method Development

With a defined molecular formula (C₁₃H₁₇N₃O), MW 231.29, and SMILES string CN1CCC(Oc2nc3ccccc3n2C)C1 [REFS‑5], the compound is suitable for use as an analytical reference in HPLC, LC‑MS, or NMR method development for benzimidazole ethers, particularly when high purity (≥95%) is required for calibration.

Quote Request

Request a Quote for 1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.